molecular formula C12H17NO2 B14463274 Propyl 2-(dimethylamino)benzoate CAS No. 72250-39-6

Propyl 2-(dimethylamino)benzoate

Cat. No.: B14463274
CAS No.: 72250-39-6
M. Wt: 207.27 g/mol
InChI Key: UAYWKNSJKQZUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a propyl group and the hydrogen atom of the amino group is replaced by two methyl groups. This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-(dimethylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(dimethylamino)benzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(dimethylamino)benzoate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like N-bromosuccinimide (NBS) in the presence of light or heat can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 2-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of propyl 2-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Propyl 2-(dimethylamino)benzoate can be compared with other similar compounds such as:

  • Methyl 2-(dimethylamino)benzoate
  • Ethyl 2-(dimethylamino)benzoate
  • Butyl 2-(dimethylamino)benzoate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. For instance, the propyl group may confer different solubility and reactivity characteristics compared to its methyl or ethyl counterparts.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it an important subject of study in scientific research and industrial applications

Properties

CAS No.

72250-39-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propyl 2-(dimethylamino)benzoate

InChI

InChI=1S/C12H17NO2/c1-4-9-15-12(14)10-7-5-6-8-11(10)13(2)3/h5-8H,4,9H2,1-3H3

InChI Key

UAYWKNSJKQZUBX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.